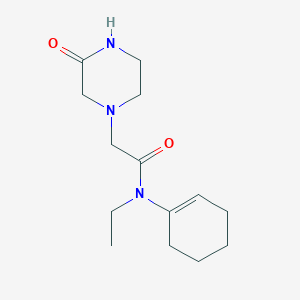![molecular formula C18H33N3O2 B7635679 1-(1-Cyclopropylethyl)-1-methyl-3-[(1-morpholin-4-ylcyclohexyl)methyl]urea](/img/structure/B7635679.png)
1-(1-Cyclopropylethyl)-1-methyl-3-[(1-morpholin-4-ylcyclohexyl)methyl]urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(1-Cyclopropylethyl)-1-methyl-3-[(1-morpholin-4-ylcyclohexyl)methyl]urea, also known as CPEB, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a selective inhibitor of the eukaryotic translation initiation factor 4E (eIF4E), which plays a crucial role in the initiation of protein synthesis.
作用机制
1-(1-Cyclopropylethyl)-1-methyl-3-[(1-morpholin-4-ylcyclohexyl)methyl]urea is a selective inhibitor of eIF4E, which plays a crucial role in the initiation of protein synthesis. eIF4E binds to the 5' cap structure of mRNA and recruits other translation initiation factors to form a complex that initiates protein synthesis. This compound binds to eIF4E and prevents it from binding to the mRNA cap structure, which inhibits protein synthesis.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. Studies have shown that this compound can selectively inhibit the translation of specific mRNAs, which can lead to the suppression of tumor growth and the prevention of neurodegeneration. This compound has also been shown to have anti-inflammatory effects, which can lead to the prevention of inflammatory diseases.
实验室实验的优点和局限性
One of the advantages of using 1-(1-Cyclopropylethyl)-1-methyl-3-[(1-morpholin-4-ylcyclohexyl)methyl]urea in lab experiments is its selectivity. This compound selectively inhibits the translation of specific mRNAs, which can lead to more precise experimental results. However, one of the limitations of using this compound in lab experiments is its potential toxicity. This compound has been shown to have cytotoxic effects at high concentrations, which can limit its use in certain experiments.
未来方向
There are several future directions for research on 1-(1-Cyclopropylethyl)-1-methyl-3-[(1-morpholin-4-ylcyclohexyl)methyl]urea. One direction is to study the potential applications of this compound in other diseases, such as cardiovascular disease and diabetes. Another direction is to study the potential use of this compound as a therapeutic agent, either alone or in combination with other drugs. Finally, further research is needed to better understand the mechanism of action of this compound and its potential side effects.
合成方法
The synthesis of 1-(1-Cyclopropylethyl)-1-methyl-3-[(1-morpholin-4-ylcyclohexyl)methyl]urea is a multi-step process that involves the reaction of several different chemical compounds. The first step involves the reaction of cyclopropylpropionaldehyde with methylamine to form N-methylcyclopropylpropylamine. The second step involves the reaction of N-methylcyclopropylpropylamine with morpholine to form 1-morpholin-4-ylcyclopropylmethylamine. The third step involves the reaction of 1-morpholin-4-ylcyclopropylmethylamine with cyclohexanone to form 1-morpholin-4-ylcyclohexylmethylamine. The final step involves the reaction of 1-morpholin-4-ylcyclohexylmethylamine with urea to form this compound.
科学研究应用
1-(1-Cyclopropylethyl)-1-methyl-3-[(1-morpholin-4-ylcyclohexyl)methyl]urea has been extensively studied for its potential applications in scientific research. One of the most promising applications of this compound is in cancer research. Studies have shown that this compound can selectively inhibit the translation of oncogenic mRNAs, which can lead to the suppression of tumor growth. This compound has also been studied for its potential applications in neurodegenerative diseases. Studies have shown that this compound can regulate the translation of mRNAs that are involved in synaptic plasticity, which can lead to the prevention of neurodegeneration.
属性
IUPAC Name |
1-(1-cyclopropylethyl)-1-methyl-3-[(1-morpholin-4-ylcyclohexyl)methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H33N3O2/c1-15(16-6-7-16)20(2)17(22)19-14-18(8-4-3-5-9-18)21-10-12-23-13-11-21/h15-16H,3-14H2,1-2H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWJYBHYBEWSRHD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CC1)N(C)C(=O)NCC2(CCCCC2)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H33N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-phenoxy-1-[2-(3-phenyl-1H-1,2,4-triazol-5-yl)pyrrolidin-1-yl]ethanone](/img/structure/B7635600.png)
![6-methyl-N-(2-morpholin-4-ylethyl)imidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B7635610.png)
![4-isobutyl-N-[1,2,4]triazolo[1,5-a]pyridin-8-yl-1-benzenesulfonamide](/img/structure/B7635619.png)

![1-[2-(difluoromethoxy)benzoyl]-N-(2-methoxyethyl)pyrrolidine-2-carboxamide](/img/structure/B7635626.png)

![6-bromo-N-[3-(2-methylpropoxy)propyl]quinazolin-4-amine](/img/structure/B7635632.png)
![1-[(2-acetamido-1,3-thiazol-4-yl)methyl]-N-(6-methylpyridin-2-yl)piperidine-3-carboxamide](/img/structure/B7635639.png)
![4-N-[1-(2,5-dimethylthiophen-3-yl)ethyl]-1-N,1-N-dimethylpiperidine-1,4-dicarboxamide](/img/structure/B7635640.png)
![N-[(2-imidazol-1-ylpyridin-4-yl)methyl]-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide](/img/structure/B7635651.png)
![3-[(3-Bromophenyl)methyl]-1-cyclopropylimidazolidine-2,4-dione](/img/structure/B7635655.png)
![1-[[1-(Difluoromethyl)imidazol-2-yl]methyl]-1-methyl-3-(2,2,6,6-tetramethylpiperidin-4-yl)urea](/img/structure/B7635661.png)
![N-[(2-imidazol-1-ylpyridin-4-yl)methyl]-2-oxochromene-3-carboxamide](/img/structure/B7635670.png)
![N-[1-(1-benzofuran-2-yl)ethyl]-5-tert-butyl-N,2-dimethylpyrazole-3-carboxamide](/img/structure/B7635674.png)